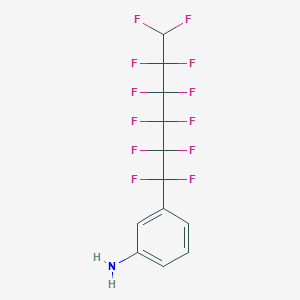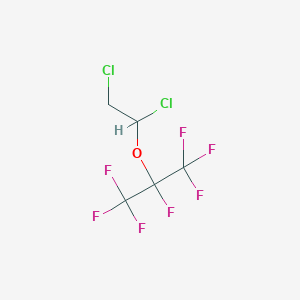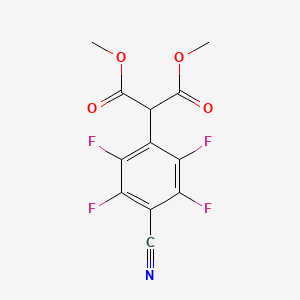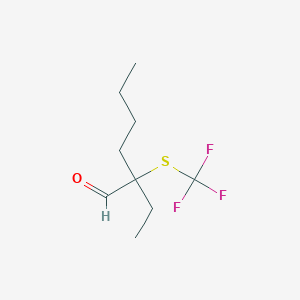
2-Ethyl-2-(trifluoromethylthio)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(trifluoromethylthio)hexanal (ETFTH) is an organic compound containing a trifluoromethylthio group. It is a colorless liquid with an unpleasant odor and is soluble in water, alcohols, and other organic solvents. ETFTH has a variety of applications in scientific research and laboratory experiments due to its unique properties. It is used to synthesize a variety of compounds, as well as to study the mechanism of action of drugs and other compounds. ETFTH can also be used to study the biochemical and physiological effects of drugs and other compounds.
Applications De Recherche Scientifique
2-Ethyl-2-(trifluoromethylthio)hexanal has a variety of applications in scientific research. It is used to synthesize a variety of compounds, including drugs, dyes, and other organic compounds. This compound is also used to study the mechanism of action of drugs and other compounds. It can be used to study the biochemical and physiological effects of drugs and other compounds. This compound is also used in laboratory experiments to study the effects of various compounds on biological systems.
Mécanisme D'action
2-Ethyl-2-(trifluoromethylthio)hexanal is believed to act on the body through two main mechanisms. The first is through its ability to interact with proteins and other molecules in the body. This compound can bind to proteins and other molecules, changing their structure and function. This can affect the activity of enzymes and other proteins, as well as the activity of hormones and other molecules. The second mechanism is through its ability to interact with cell membranes. This compound can bind to cell membranes, altering their structure and function. This can affect the transport of molecules across the membrane, as well as the activity of enzymes and other proteins.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been shown to have anti-oxidant, anti-diabetic, and anti-allergic effects. This compound has been shown to have neuroprotective effects, as well as to have an effect on the immune system. This compound has also been shown to have an effect on the metabolism of fatty acids and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-2-(trifluoromethylthio)hexanal has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. This compound is also relatively non-toxic and has a low vapor pressure. Additionally, this compound is relatively inexpensive compared to other compounds. The main limitation of this compound for laboratory experiments is its low solubility in water.
Orientations Futures
The future of 2-Ethyl-2-(trifluoromethylthio)hexanal in scientific research and laboratory experiments is promising. This compound can be used to synthesize a variety of compounds, as well as to study the mechanism of action of drugs and other compounds. This compound can also be used to study the biochemical and physiological effects of drugs and other compounds. Additionally, this compound can be used to study the effects of various compounds on biological systems. This compound can also be used to study the effects of various compounds on the immune system, metabolism, and other physiological processes. Finally, this compound can be used in the development of new drugs, dyes, and other compounds.
Méthodes De Synthèse
2-Ethyl-2-(trifluoromethylthio)hexanal can be synthesized from the reaction of trifluoromethanesulfenyl chloride and 2-ethylhexanal. In this reaction, the trifluoromethanesulfenyl chloride is treated with 2-ethylhexanal in the presence of a base such as potassium carbonate or potassium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and is usually carried out at temperatures of up to 80 °C. The reaction is usually complete within 1-2 hours.
Propriétés
IUPAC Name |
2-ethyl-2-(trifluoromethylsulfanyl)hexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3OS/c1-3-5-6-8(4-2,7-13)14-9(10,11)12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDOOAJSILJKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C=O)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

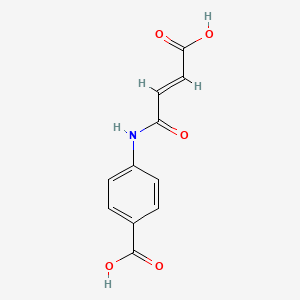
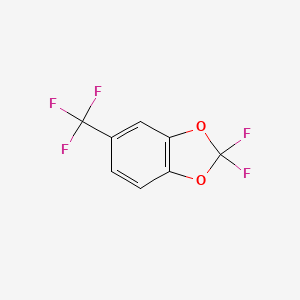

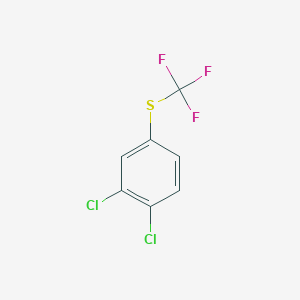
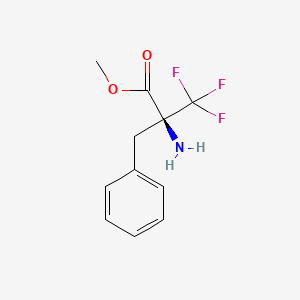
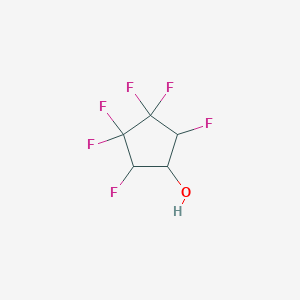
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)

